
2,5-Dimethyl-1-(2-nitronaphtho(2,1-b)furan-7-yl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-1-(2-nitronaphtho(2,1-b)furan-7-yl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s). This particular compound features a pyrrole ring fused with a naphthofuran moiety, which is further substituted with nitro and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-(2-nitronaphtho(2,1-b)furan-7-yl)-1H-pyrrole can be achieved through multi-step organic synthesis. The process typically involves:
Formation of the Pyrrole Ring: This can be done through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Naphthofuran Synthesis: This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The pyrrole and naphthofuran moieties can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Nitration: Introduction of the nitro group can be achieved through nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the pyrrole ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-1-(2-nitronaphtho(2,1-b)furan-7-yl)-1H-pyrrole can be used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the interactions of heterocyclic compounds with biological systems.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-1-(2-nitronaphtho(2,1-b)furan-7-yl)-1H-pyrrole would depend on its specific application. In biological systems, it could interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group could undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpyrrole: Lacks the naphthofuran and nitro groups.
1-(2-Nitronaphtho(2,1-b)furan-7-yl)pyrrole: Lacks the dimethyl substitution.
2,5-Dimethyl-1H-pyrrole: Lacks the naphthofuran and nitro groups.
Uniqueness
2,5-Dimethyl-1-(2-nitronaphtho(2,1-b)furan-7-yl)-1H-pyrrole is unique due to its combination of a pyrrole ring, a naphthofuran moiety, and specific substitutions with nitro and methyl groups. This unique structure could impart distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
125372-44-3 |
|---|---|
Fórmula molecular |
C18H14N2O3 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
2,5-dimethyl-1-(2-nitrobenzo[e][1]benzofuran-7-yl)pyrrole |
InChI |
InChI=1S/C18H14N2O3/c1-11-3-4-12(2)19(11)14-6-7-15-13(9-14)5-8-17-16(15)10-18(23-17)20(21)22/h3-10H,1-2H3 |
Clave InChI |
UDTSTDCAZAYYDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=CC3=C(C=C2)C4=C(C=C3)OC(=C4)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)
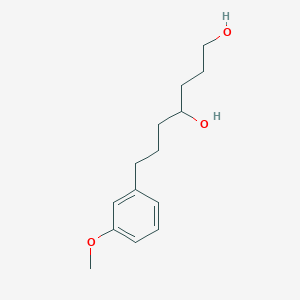
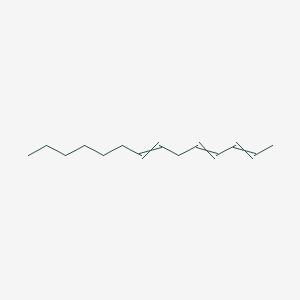


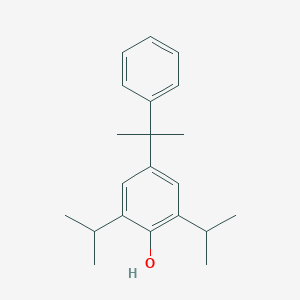
![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
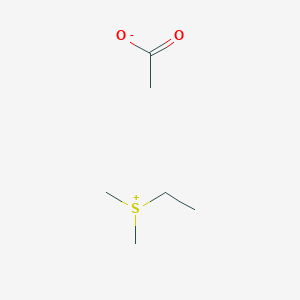
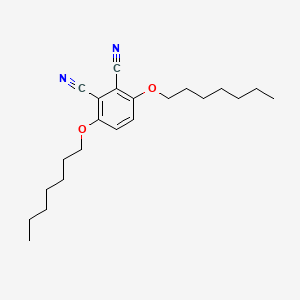
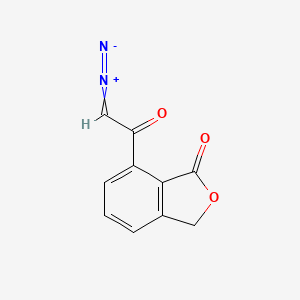
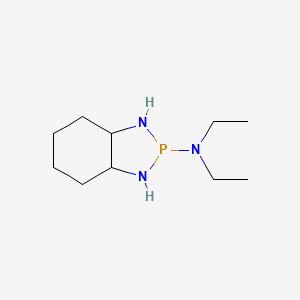
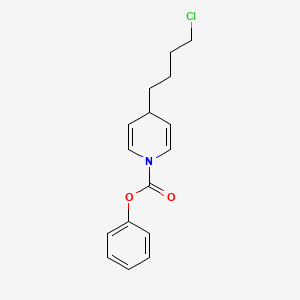
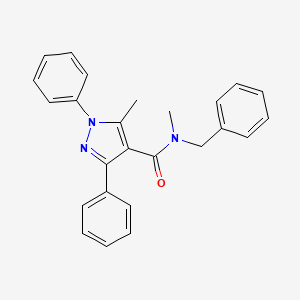
![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)
